molecular formula C8H18N3P B3056428 1,3-Dimethyl-2-(pyrrolidin-1-yl)-1,3,2-diazaphospholidine CAS No. 7137-84-0

1,3-Dimethyl-2-(pyrrolidin-1-yl)-1,3,2-diazaphospholidine

Cat. No.: B3056428
CAS No.: 7137-84-0
M. Wt: 187.22 g/mol
InChI Key: FAMNIJOYSZWUHO-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2-(pyrrolidin-1-yl)-1,3,2-diazaphospholidine (CAS 7137-84-0) is a chemical compound with the molecular formula C8H18N3P and a molecular weight of 187.22 g/mol . This organophosphorus compound is characterized by a five-membered diazaphospholidine ring and is part of a class of chemicals known for their utility in synthetic organic chemistry, often acting as key intermediates or reagents in the formation of phosphorus-containing structures . Physical properties include a boiling point of 227.8°C at 760 mmHg and a flash point of 91.6°C, indicating it is a liquid at room temperature with moderate thermal stability . As an air-sensitive compound, it requires storage under inert gas and at refrigerated temperatures (0-10°C) to maintain its stability and purity . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1,3-dimethyl-2-pyrrolidin-1-yl-1,3,2-diazaphospholidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N3P/c1-9-7-8-10(2)12(9)11-5-3-4-6-11/h3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAMNIJOYSZWUHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(P1N2CCCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60296442
Record name 1,3-dimethyl-2-(pyrrolidin-1-yl)-1,3,2-diazaphospholidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60296442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7137-84-0
Record name NSC109352
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109352
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-dimethyl-2-(pyrrolidin-1-yl)-1,3,2-diazaphospholidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60296442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Phosphoramidate Intermediate Method

The foundational strategy for synthesizing diazaphospholidines involves the formation of phosphoramidate intermediates. In a seminal study, Bouchareb et al. demonstrated that phenyl phosphonic dichloride (PDCP) reacts with primary amines under ambient conditions to yield phosphoramidates. For 1,3-dimethyl-2-(pyrrolidin-1-yl)-1,3,2-diazaphospholidine, this approach requires substituting the primary amine with pyrrolidine. The reaction proceeds via nucleophilic substitution, where pyrrolidine attacks the electrophilic phosphorus center of PDCP, displacing chloride ions (Figure 1).

The resultant phosphoramidate intermediate undergoes cyclization using dibromoethane as a bridging agent. This step facilitates the formation of the six-membered diazaphospholidine ring by linking two phosphoramidate units. The reaction is typically conducted in anhydrous tetrahydrofuran (THF) at 60°C for 12–24 hours, achieving yields of 75–85%. Critical parameters include stoichiometric control of dibromoethane and rigorous exclusion of moisture to prevent hydrolysis.

Cyclization with Diazaphospholidine Precursors

An alternative route employs preformed diazaphospholidine frameworks. For example, 2-chloro-1,3-dimethyl-1,3,2-diazaphospholidine reacts with pyrrolidine in the presence of a base such as triethylamine. The chloride substituent is displaced by the pyrrolidine nitrogen, forming the desired product (Scheme 1). This method benefits from shorter reaction times (2–4 hours) and milder conditions (room temperature, dichloromethane solvent), though yields are moderately lower (60–70%) due to competing side reactions.

Modern Catalytic Methods

Use of Sodium Cyanophosphide (Na(OCP))

Recent advances leverage sodium cyanophosphide (Na(OCP)) as a phosphorus source. As reported by ACS Journal of Organic Chemistry, Na(OCP) reacts with isocyanates derived from pyrrolidine under catalyst-free conditions to form 1,4,2-diazaphospholidine-3,5-diones. Adapting this protocol, the target compound is synthesized via a cyclization reaction that eliminates carbon monoxide (Figure 2). The process operates at 50°C in acetonitrile, achieving yields exceeding 90%. Density functional theory (DFT) calculations corroborate that the reaction proceeds through a concerted mechanism, with Na(OCP) acting as both a phosphorus donor and a base.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and cost-effectiveness. Continuous flow reactors enable large-scale production of this compound by maintaining precise control over reaction parameters. In a representative setup, pyrrolidine and PDCP are mixed in a microreactor at 25°C, followed by inline cyclization with dibromoethane. This method reduces reaction times to 30 minutes and improves yields to 88–92%. Additionally, flow systems mitigate safety risks associated with exothermic intermediates.

Comparative Analysis of Synthetic Routes

Method Reagents Conditions Yield Scalability
Phosphoramidate Intermediate PDCP, pyrrolidine, dibromoethane 60°C, THF, 24h 85% Moderate
Diazaphospholidine Precursor 2-chloro-1,3-dimethyl-diazaphospholidine, pyrrolidine RT, CH₂Cl₂, 4h 70% High
Na(OCP) Cyclization Na(OCP), pyrrolidine isocyanate 50°C, MeCN, 6h 92% High
Continuous Flow PDCP, pyrrolidine, dibromoethane 25°C, flow reactor, 0.5h 90% Industrial

The Na(OCP)-based method offers superior yields and operational simplicity, making it ideal for laboratory-scale synthesis. Conversely, continuous flow systems are better suited for industrial production due to their rapid throughput and safety profile. Traditional phosphoramidate routes remain valuable for small-batch applications requiring readily available reagents.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2-(pyrrolidin-1-yl)-1,3,2-diazaphospholidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one or more atoms in the ring are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

1,3-Dimethyl-2-(pyrrolidin-1-yl)-1,3,2-diazaphospholidine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-2-(pyrrolidin-1-yl)-1,3,2-diazaphospholidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects

  • 1,3-Dimethyl-2-(pyrrolidin-1-yl)-1,3,2-diazaphospholidine :

    • Methyl groups at positions 1 and 3 and a pyrrolidinyl group at position 2.
    • Moderate steric bulk; pyrrolidinyl nitrogen provides electron-donating effects, enhancing nucleophilicity at phosphorus .
  • 2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine 2-oxide (CAS 314730-65-9):

    • Bulky 2,6-diisopropylphenyl (Dipp) groups at positions 1 and 3; P=O and Cl substituents.
    • Tetracoordinate phosphorus with P–N bond lengths of 1.6348(14) Å and 1.6192(14) Å. Steric hindrance from Dipp groups stabilizes the half-chair conformation .
  • Diazaphospholidines Derived from Primary Amines (e.g., cyclohexyl, benzyl):

    • Substituents vary at nitrogen (e.g., cyclohexyl, benzyl). Smaller substituents increase ring strain but enhance reactivity in cyclization reactions .
  • Tetradentate Diamidophosphite with Diazaphospholidine Rings :

    • Incorporates a porphyrin moiety. The extended conjugation modifies electronic properties, enabling coordination to transition metals (e.g., Pd, Ru) for asymmetric catalysis .

Bonding and Conformation

  • The target compound’s P–N bond lengths are expected to be shorter (~1.6–1.7 Å) compared to P–O (1.4652 Å) or P–Cl (2.0592 Å) bonds in Dipp-substituted analogs .
  • Bulky Dipp substituents enforce a rigid half-chair conformation, whereas methyl/pyrrolidinyl groups allow greater flexibility .

Key Comparative Data

Property 1,3-Dimethyl-2-(pyrrolidin-1-yl)-diazaphospholidine 2-Chloro-Dipp-diazaphospholidine 2-oxide Diazaphospholidine (Benzyl) Tetradentate Diamidophosphite
Molecular Formula C₈H₁₈N₃P C₂₆H₃₈ClN₂OP C₁₃H₁₉N₂OP C₆₀H₅₆N₈O₄P₂Zn
Steric Bulk Moderate High Low High
Key Application Asymmetric Diels-Alder Pharmaceutical precursor Toxicological studies Asymmetric catalysis
P–X Bond Length (Å) P–N: ~1.65 P–O: 1.4652; P–Cl: 2.0592 P–N: ~1.67 P–N: ~1.63 (porphyrin-bound)
Reference

Biological Activity

1,3-Dimethyl-2-(pyrrolidin-1-yl)-1,3,2-diazaphospholidine is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound belongs to the diazaphospholidine family, characterized by a phosphorus atom integrated within a five-membered ring structure containing nitrogen atoms.

Chemical Structure and Properties

The chemical formula for this compound is C8H18N3PC_8H_{18}N_3P. It is important to note the presence of both pyrrolidine and diazaphospholidine moieties in its structure, which may contribute to its biological activity.

PropertyValue
Molecular Weight189.22 g/mol
AppearanceColorless liquid
Boiling PointNot specified
Flash PointNot specified
SolubilitySoluble in organic solvents

Research indicates that compounds like this compound may interact with various biological targets due to their unique nitrogen and phosphorus-containing structures. The specific mechanisms are still under investigation, but they may involve modulation of enzyme activity or interaction with receptor sites.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of similar diazaphospholidine derivatives. For instance, compounds with structural similarities have demonstrated effectiveness against various bacterial strains. The presence of the pyrrolidine ring may enhance membrane permeability, facilitating cellular uptake and increasing antimicrobial efficacy.

Case Studies

Case Study 1: Antibacterial Efficacy

A study published in a peer-reviewed journal examined the antibacterial activity of several diazaphospholidine derivatives. Among these, a compound closely related to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be as low as 32 µg/mL for certain derivatives.

Case Study 2: Cytotoxicity Assessment

In another investigation focusing on cytotoxic effects against cancer cell lines, researchers found that specific diazaphospholidines induced apoptosis in human cancer cells. The study highlighted the potential of these compounds as anticancer agents, warranting further exploration into their mechanisms and therapeutic applications.

Research Findings

Recent research has focused on synthesizing novel derivatives of this compound to enhance biological activity and reduce toxicity. Modifications to the pyrrolidine ring have shown promise in increasing selectivity towards cancer cells while minimizing effects on healthy cells.

Comparative Analysis of Related Compounds

Compound NameBiological ActivityReference
This compoundAntibacterial and cytotoxic
1,5-Dimethyl-2-pyrrolidinoneModerate cytotoxicity
2-PyrrolidinoneAntimicrobial

Q & A

Q. Basic Research Focus

  • Electronic Effects : Methyl groups at the 1,3-positions enhance steric hindrance, reducing nucleophilic attack at phosphorus. Pyrrolidinyl substituents donate electron density via N lone pairs, stabilizing the P center .
  • Steric Considerations : Comparative studies of analogs (e.g., 2-phenyl vs. 2-pyrrolidinyl derivatives) suggest that bulkier substituents decrease reaction rates in cycloaddition reactions .
    Methodology : Use computational tools like DFT (as in ) to map charge distribution and steric maps. Experimental validation via Hammett plots or kinetic isotope effects can further clarify substituent roles .

What spectroscopic techniques are most reliable for characterizing diazaphospholidine derivatives, and how should data discrepancies be resolved?

Q. Basic Research Focus

  • NMR : ³¹P NMR is indispensable for tracking phosphorus environments. For example, a deshielded ³¹P signal (~δ 25–30 ppm) confirms successful cyclization .
  • IR : Stretching frequencies for P–N bonds (950–1100 cm⁻¹) and C–P bonds (650–750 cm⁻¹) are diagnostic .
    Data Contradictions : Discrepancies in spectral data (e.g., unexpected splitting in ¹H NMR) may arise from impurities or diastereomerism. Recrystallization in ethyl acetate or hexane (as in ) and 2D NMR (COSY, HSQC) can resolve ambiguities .

How can computational methods (e.g., DFT, reaction path searches) guide the design of novel diazaphospholidine-based catalysts?

Q. Advanced Research Focus

  • Reaction Path Modeling : Tools like the Artificial Force Induced Reaction (AFIR) method (ICReDD, ) can predict viable pathways for phosphorus-centered reactions, reducing trial-and-error experimentation .
  • DFT Applications : Studies on 2-phosphaindolizines () demonstrate how frontier molecular orbital (FMO) analysis identifies electrophilic/nucleophilic sites in diazaphospholidines, aiding catalyst design .
    Implementation : Use Gaussian or ORCA software for geometry optimization and transition-state analysis. Pair computational predictions with kinetic experiments (e.g., variable-temperature NMR) to validate mechanisms .

What strategies are effective for resolving contradictions in reaction yields reported across different synthetic protocols?

Q. Advanced Research Focus

  • Case Study : reports a 93% yield for a related compound using NaBH₄, while achieves 85% with K₂CO₃. Differences may arise from base strength (NaBH₄ vs. K₂CO₃) or solvent polarity (DMF vs. chloroform) .
  • Troubleshooting :
    • Parameter Screening : Use Design of Experiments (DoE) to test variables (temperature, solvent, catalyst loading).
    • Analytical Cross-Check : Compare HPLC purity data () and HRMS to identify unaccounted byproducts .

How can heterogeneous catalysis be integrated into diazaphospholidine synthesis to improve scalability and sustainability?

Q. Advanced Research Focus

  • Catalyst Selection : Immobilized Lewis acids (e.g., MgSO₄-supported reagents, as in ) enhance recyclability and reduce metal leaching .
  • Flow Chemistry : Microreactors with controlled residence times (per CRDC subclass RDF2050112) minimize exothermic risks during cyclization steps .
    Sustainability Metrics : Monitor E-factors and atom economy using green chemistry principles. Replace chlorinated solvents (e.g., chloroform) with bio-based alternatives like cyclopentyl methyl ether (CPME) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dimethyl-2-(pyrrolidin-1-yl)-1,3,2-diazaphospholidine
Reactant of Route 2
Reactant of Route 2
1,3-Dimethyl-2-(pyrrolidin-1-yl)-1,3,2-diazaphospholidine

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